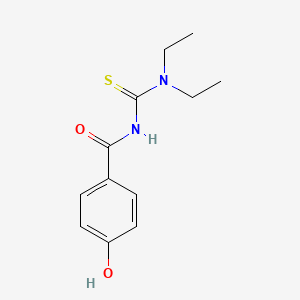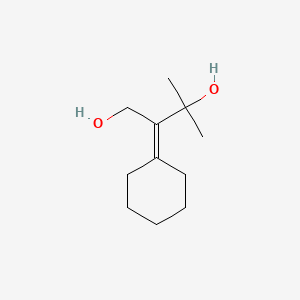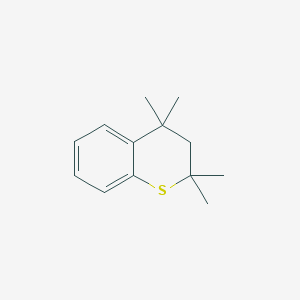
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran is an organic compound belonging to the class of benzothiopyrans It is characterized by the presence of a sulfur atom in its heterocyclic structure, which is fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with a suitable electrophile, followed by cyclization to form the desired benzothiopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiopyrans depending on the reagents used.
科学的研究の応用
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in redox reactions, influencing cellular processes. Additionally, the compound’s aromatic ring can interact with various enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-amine: Similar structure with an amine group at the 6-position.
2,2,4,4-Tetramethyl-1,2,3,4-tetrahydroquinoline: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
Uniqueness
2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of the sulfur atom, which imparts distinct redox properties and reactivity compared to its nitrogen analogs. This makes it valuable in specific chemical and biological applications.
特性
CAS番号 |
132102-28-4 |
|---|---|
分子式 |
C13H18S |
分子量 |
206.35 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-3H-thiochromene |
InChI |
InChI=1S/C13H18S/c1-12(2)9-13(3,4)14-11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 |
InChIキー |
DNUAGQGSSJASDE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(SC2=CC=CC=C21)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
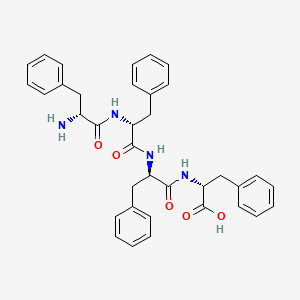
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
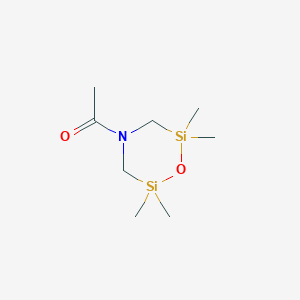
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
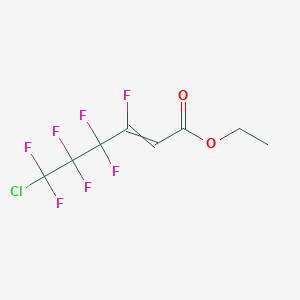
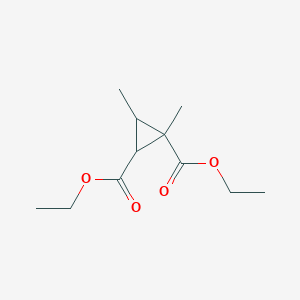
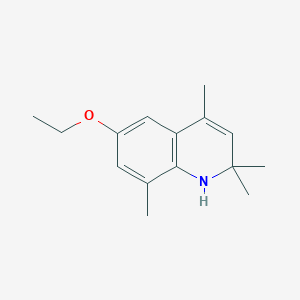
![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
